1-Methoxy-4-methylisoquinoline-3-carbonyl chloride
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Overview
Description
1-Methoxy-4-methylisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-methylisoquinoline-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-methylisoquinoline with thionyl chloride (SOCl2) under reflux conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methylisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-methoxy-4-methylisoquinoline-3-carboxylic acid.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.
Amines and Alcohols: For substitution reactions to form amides or esters.
Water: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
1-Methoxy-4-methylisoquinoline-3-carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
1-Methoxy-4-methylisoquinoline-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methoxy-4-methylisoquinoline-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In pharmaceutical applications, its isoquinoline structure may interact with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Methoxyisoquinoline-3-carbonyl Chloride: Lacks the methyl group at the 4-position.
4-Methylisoquinoline-3-carbonyl Chloride: Lacks the methoxy group at the 1-position.
Isoquinoline-3-carbonyl Chloride: Lacks both the methoxy and methyl groups.
Uniqueness
1-Methoxy-4-methylisoquinoline-3-carbonyl chloride is unique due to the presence of both the methoxy group at the 1-position and the methyl group at the 4-position. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
CAS No. |
89928-84-7 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-methoxy-4-methylisoquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)12(16-2)14-10(7)11(13)15/h3-6H,1-2H3 |
InChI Key |
CLSWMMVXFCTPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)Cl |
Origin of Product |
United States |
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